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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylquinazoline

Cat. No.: B1321250

For researchers, scientists, and drug development professionals, the quinazoline scaffold
represents a cornerstone in the design of potent kinase inhibitors. However, achieving exquisite
selectivity remains a significant challenge. This guide provides a comparative analysis of the
cross-reactivity profiles of inhibitors based on the "4,6-Dichloro-2-methylquinazoline”
structure, offering insights into their on-target potency and off-target interactions. Due to the
limited publicly available kinome-wide screening data for the specific compound "4,6-Dichloro-
2-methylquinazoline,"” this guide will leverage data from well-characterized, structurally related
quinazoline inhibitors—Gefitinib and Lapatinib—to provide a representative comparison of
selectivity profiles against a panel of kinases.

The data presented herein is synthesized from publicly available databases and literature,
offering a valuable resource for understanding the broader selectivity landscape of this
important class of inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of Gefitinib and Lapatinib against their
primary targets and a selection of notable off-targets. This data, derived from KINOMEscan™
binding assays, provides a quantitative comparison of their potency and selectivity. Lower Kd
values and lower percentages of control indicate stronger binding affinity and inhibition,
respectively.
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Table 1: Comparative Inhibitory Activity (Kd, nM) of Gefitinib Against a Panel of Selected
Kinases

Kinase Target Gene Symbol Gefitinib Kd (nM)

Primary Targets

Epidermal Growth Factor

EGFR 3.6
Receptor
Erb-B2 Receptor Tyrosine
) ERBB2 2,000
Kinase 2
Selected Off-Targets
Ribosomal Protein S6 Kinase
RPS6KA1 190
Al
Serine/Threonine-Protein
) STK38 260
Kinase 38
G Protein-Coupled Receptor
) GRK5 4,200
Kinase 5
Serine/Threonine-Protein
STK10 >10,000

Kinase 10

Data sourced from KINOMEscan™ assays. This table presents a selection of key targets for
illustrative comparison.[1]

Table 2: Comparative Inhibitory Activity (% of Control) of Lapatinib Against a Panel of Selected
Kinases at 10 uM
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Kinase Target Gene Symbol Lapatinib (% of Control)
Primary Targets
Epidermal Growth Factor
EGFR 0.5
Receptor
Erb-B2 Receptor Tyrosine
_ ERBB2 15
Kinase 2
Selected Off-Targets
Serine/Threonine-Protein
_ STK10 0.5
Kinase 10
Ribosomal Protein S6 Kinase
RPS6KA1 1.0
Al
Ephrin type-A receptor 2 EPHA2 2.5
Serine/Threonine-Protein
_ STK38 35
Kinase 38
G Protein-Coupled Receptor
GRK5 10.5

Kinase 5

Data sourced from KINOMEscan™ assays where a lower percentage of control signifies

stronger inhibition.[2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating these inhibitors,

the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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